Glycyl-leucyl-phenylalanine
Overview
Description
Gly-Leu-Phe is an oligopeptide.
Mechanism of Action
Target of Action
H-Gly-Leu-Phe-OH, also known as Glycyl-leucyl-phenylalanine or GLF, is an immunostimulatory tripeptide derived from α-lactalbumin It’s known that glf can inhibit certain effects induced by the anticancer agent etoposide .
Mode of Action
It’s known that glf can inhibit the effects of etoposide, an anticancer agent . Etoposide works by inhibiting topoisomerase II, an enzyme that aids in DNA unwinding, leading to DNA damage and cell death . GLF’s ability to inhibit the effects of Etoposide suggests it may interact with this pathway, although the exact mechanism is unclear.
Biochemical Pathways
Given its known effect of inhibiting etoposide-induced effects , it’s likely that GLF interacts with the DNA repair and cell death pathways. Etoposide induces DNA damage by inhibiting topoisomerase II, leading to cell death
Result of Action
GLF has been shown to inhibit the effects of Etoposide, including Etoposide-induced alopecia, epidermal thickening, and thinning of the adipocyte layer . This suggests that GLF may have protective effects against these conditions.
Biological Activity
Glycyl-leucyl-phenylalanine (GLF) is a tripeptide derived from milk proteins, notable for its diverse biological activities. This article explores its mechanisms of action, effects on immune responses, absorption characteristics, and potential therapeutic applications, supported by case studies and research findings.
GLF exhibits several mechanisms that contribute to its biological activity:
- Phagocytosis Enhancement : GLF has been shown to significantly increase phagocytosis in both human and murine macrophages. This effect is critical for enhancing the immune response, particularly in neonates who are more susceptible to infections .
- Oxidative Burst Stimulation : Research indicates that GLF stimulates an oxidative burst in polymorphonuclear leukocytes (PMNs), leading to increased superoxide anion production. The peptide's activity is concentration-dependent, with peaks observed at M and M, suggesting the presence of specific receptors on PMNs .
- Phosphoinositide Hydrolysis : GLF enhances phosphoinositide breakdown, with maximal inositol trisphosphate (IP3) production occurring at M. This pathway is crucial for cellular signaling and response to external stimuli .
Biological Effects
The biological effects of GLF can be summarized as follows:
- Immune Modulation : By enhancing macrophage activity and PMN oxidative responses, GLF plays a significant role in modulating immune functions, which is particularly beneficial in protecting against infections like Klebsiella pneumoniae .
- Nutritional Implications : As a peptide derived from milk, GLF may have implications for neonatal nutrition, aiding in the development of the immune system during early life stages .
Absorption Characteristics
The absorption of dipeptides like GLF differs significantly from that of free amino acids. Studies have shown that:
- Higher Uptake Rates : In newborns, the uptake of glycyl-proline (a related dipeptide) was found to be significantly higher than that of free glycine. This suggests a physiological preference for peptide absorption in young organisms .
- Celiac Disease Impact : In children with active celiac disease, absorption rates for peptide-linked amino acids were higher compared to free amino acids, indicating that dipeptides maintain their absorption efficacy even under compromised intestinal conditions .
Case Studies and Research Findings
Several studies have highlighted the biological activities and implications of GLF:
Study 1: Immune Response Enhancement
In a study examining the effects of milk protein-derived peptides on immune cells, GLF was isolated and demonstrated a significant increase in macrophage phagocytosis. The results indicated that this tripeptide could enhance immune defense mechanisms in neonates .
Study 2: Dipeptide Transport Mechanisms
Research on the transport of dipeptides across intestinal epithelial cells revealed that GLF is absorbed more efficiently than its constituent amino acids. The study emphasized the importance of dipeptide transport systems in neonatal nutrition and development .
Study 3: Celiac Disease and Peptide Absorption
A comparative study involving children with celiac disease showed that peptide-linked glycine and phenylalanine had higher intestinal absorption rates than their free forms, underscoring the therapeutic potential of dipeptides in managing nutrient absorption issues associated with gastrointestinal disorders .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWMSBGMVAHSJ-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908255 | |
Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103213-38-3 | |
Record name | Glycyl-leucyl-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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